molecular formula C15H12N2O2 B2716966 4-Amino-2-o-tolylisoindole-1,3-dione CAS No. 108620-87-7

4-Amino-2-o-tolylisoindole-1,3-dione

Cat. No.: B2716966
CAS No.: 108620-87-7
M. Wt: 252.273
InChI Key: VYOFXWMSERJQPA-UHFFFAOYSA-N
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Description

“4-Amino-2-o-tolylisoindole-1,3-dione” is a biochemical compound used for proteomics research . It has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 .


Synthesis Analysis

Isoindoline-1,3-dione derivatives, including “this compound”, are synthesized and characterized for their potential against blood cancer . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C15H12N2O2 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.

Future Directions

The future directions for “4-Amino-2-o-tolylisoindole-1,3-dione” could involve further studies on its impact on blood cancer cells, particularly against Raji cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential area for future research.

Properties

IUPAC Name

4-amino-2-(2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-2-3-8-12(9)17-14(18)10-6-4-7-11(16)13(10)15(17)19/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFXWMSERJQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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